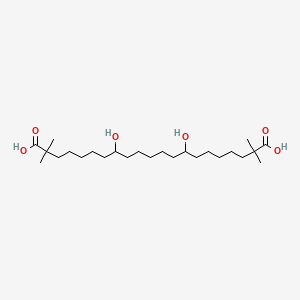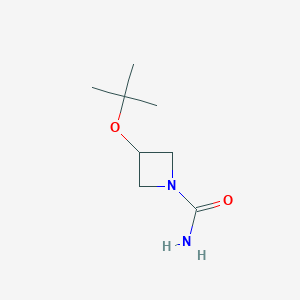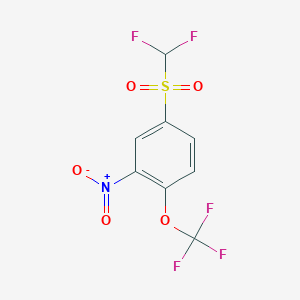
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorinated groups. The trifluoromethoxy group, in particular, is known for its significant impact on the compound’s chemical properties, including increased stability, lipophilicity, and high electronegativity . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions, where a suitable precursor is reacted with trifluoromethoxide anion (CF3O-) to introduce the trifluoromethoxy group . The difluoromethylsulfonyl group can be introduced using reagents such as difluoromethylsulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and safety. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfone Derivatives: Oxidation of the sulfur atom yields sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but lacks the difluoromethylsulfonyl group.
4-(Trifluoromethoxy)benzenesulfonyl Chloride: Contains the trifluoromethoxy and sulfonyl groups but lacks the nitro group.
Uniqueness
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is unique due to the presence of both the difluoromethylsulfonyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability and reactivity .
Eigenschaften
Molekularformel |
C8H4F5NO5S |
|---|---|
Molekulargewicht |
321.18 g/mol |
IUPAC-Name |
4-(difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4F5NO5S/c9-7(10)20(17,18)4-1-2-6(19-8(11,12)13)5(3-4)14(15)16/h1-3,7H |
InChI-Schlüssel |
YJHRJEITKKBXGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


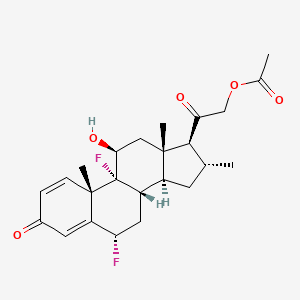

![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
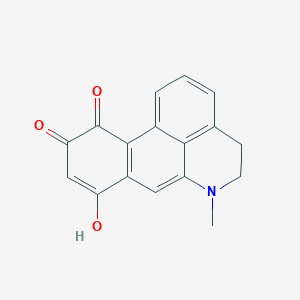
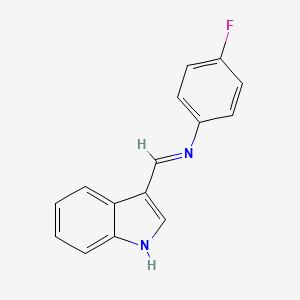
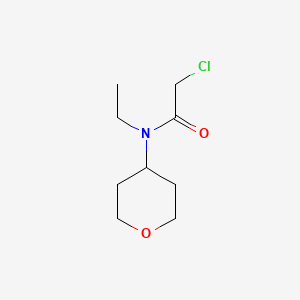
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
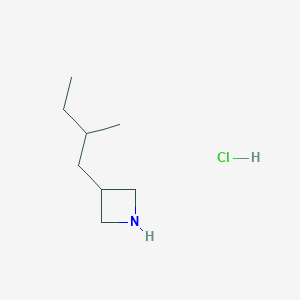
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
